Pubchem_53384435
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_53384435 typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with butyl bromide to form N-butyl-4-chlorophenylamine.
Coupling Reaction: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Final Product Formation: The final step involves the coupling of the benzamide intermediate with piperazine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common industrial methods include batch and continuous flow synthesis, which allow for efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Pubchem_53384435 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pubchem_53384435 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pubchem_53384435 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Pubchem_53384435 can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-N-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzamide: Similar structure but with a fluorine atom instead of chlorine.
4-(4-chlorophenyl)-N-(4-(4-(4-methylphenyl)piperazin-1-yl)butyl)benzamide: Similar structure but with a methyl group instead of chlorine.
Properties
IUPAC Name |
(2S,4R,5R)-5-acetamido-2-[(2S,3S,5S)-2-[(3S,5S,6S)-5-acetamido-6-[(3S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H72N2O33/c1-10-21(55)25(59)28(62)39(68-10)75-34-20(45-12(3)52)38(76-35-23(57)15(6-47)70-40(29(35)63)73-31-17(8-49)69-37(65)27(61)26(31)60)72-18(9-50)32(34)74-41-30(64)36(24(58)16(7-48)71-41)78-43(42(66)67)4-13(53)19(44-11(2)51)33(77-43)22(56)14(54)5-46/h10,13-41,46-50,53-65H,4-9H2,1-3H3,(H,44,51)(H,45,52)(H,66,67)/t10?,13-,14-,15?,16?,17?,18?,19-,20+,21-,22-,23+,24+,25?,26?,27+,28+,29+,30+,31-,32-,33?,34?,35?,36?,37-,38+,39+,40+,41+,43+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSXTAKLCDGTLR-IDZALIKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H](C([C@@H]([C@@H](O1)OC2[C@@H]([C@@H](OC([C@H]2O[C@H]3[C@H](C([C@H](C(O3)CO)O)O[C@@]4(C[C@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5[C@@H]([C@@H](OC([C@@H]5O)CO)O[C@@H]6C(O[C@H]([C@H](C6O)O)O)CO)O)NC(=O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H72N2O33 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693718 |
Source
|
Record name | PUBCHEM_53384435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1145.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127923-85-7 |
Source
|
Record name | PUBCHEM_53384435 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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